2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione
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Description
The compound 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a versatile scaffold in organic synthesis. The structure of this compound suggests potential reactivity due to the presence of the methylene group adjacent to a dioxane ring and the trifluoromethyl group, which can impart unique electronic effects.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different aldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. For example, the synthesis of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was achieved by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in the presence of pyridine, which could be a similar approach for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was elucidated, revealing a monoclinic system with specific unit cell parameters . This information is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound.
Chemical Reactions Analysis
Compounds with the 2,2-dimethyl-1,3-dioxane-4,6-dione core are known to undergo various chemical reactions. For example, flash vacuum pyrolysis of substituted derivatives can yield methyleneketenes, which can dimerize to form cyclobutane diones . Additionally, reactions with amines can lead to the formation of pyridinediones or tetrahydropyridinediones . These reactions highlight the reactivity of the methylene group and the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can affect the compound's acidity, lipophilicity, and electronic properties. The dioxane ring can impart rigidity to the molecule, influencing its crystal packing and melting point. The reactivity of the methylene group adjacent to the dioxane ring is a key feature, as seen in the formation of methyleneketenes upon pyrolysis . The crystal structures of similar compounds have been determined, providing insight into their solid-state properties .
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of a -cf3 group in a similar molecule has been shown to lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the reverse transcriptase enzyme .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme suggests that it may affect the replication of certain viruses, such as hiv .
Result of Action
The inhibition of the reverse transcriptase enzyme suggests that it may prevent the replication of certain viruses, such as hiv .
properties
IUPAC Name |
2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-18(2)26-16(24)14(17(25)27-18)9-11-3-5-12(6-4-11)15-8-7-13(10-23-15)19(20,21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXHFIRQIUBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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